4-((Benzylamino)methyl)quinolin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(benzylamino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-10-14(15-8-4-5-9-16(15)19-17)12-18-11-13-6-2-1-3-7-13/h1-10,18H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXTXTYDUFKJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 Benzylamino Methyl Quinolin 2 Ol
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring system is a well-established method for introducing new functional groups. The regioselectivity of these reactions is dictated by the electronic properties of the heterocyclic system and the directing effects of existing substituents.
In the case of 4-((benzylamino)methyl)quinolin-2-ol, the quinoline ring is substituted with two activating groups: the hydroxyl group at the C2 position and the benzylaminomethyl group at the C4 position. The hydroxyl group, particularly in the quinolin-2-ol tautomer, is a potent ortho-, para-directing activator. The benzylaminomethyl group, being an alkyl-like substituent, is also an activating ortho-, para-director.
The pyridine (B92270) part of the quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution on unsubstituted quinoline typically occurs on the carbocyclic (benzene) ring, favoring positions C5 and C8. nih.govnih.gov However, the strong activation provided by the C2-hydroxyl and C4-benzylaminomethyl groups can alter this inherent reactivity.
Considering the directing effects:
The C2-hydroxyl group strongly activates the C3 position (ortho) and, to a lesser extent, the C4 position (which is already substituted). Resonance donation from the hydroxyl group significantly increases the electron density at C3.
The C4-benzylaminomethyl group activates the C3 and C5 positions (ortho).
The combined effect of these two activating groups strongly suggests that the C3 position is the most likely site for electrophilic attack. This is supported by studies on related 4-hydroxyquinolin-2-ones, where nitration has been shown to occur at the C3 position. researchgate.net
Substitution on the carbocyclic ring (positions C5, C6, C7, C8) is also possible. The C5 and C7 positions are meta to the C2-hydroxyl group's influence when considering the heterocyclic ring, but are ortho and para respectively to the C4-substituent's influence extending through the ring system. The C5 position is ortho to the C4-substituent, making it a potential site for substitution. Halogenation of 8-substituted quinolines, for instance, often proceeds at the C5-position. mdpi.comresearchgate.net
The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, which can be fine-tuned to favor one position over another.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | 3-Nitro-4-((benzylamino)methyl)quinolin-2-ol | Strong activation of the C3 position by the C2-hydroxyl group. |
| Br₂/FeBr₃ (Bromination) | 3-Bromo-4-((benzylamino)methyl)quinolin-2-ol | Similar to nitration, with strong directing effect to C3. |
Nucleophilic Substitution Reactions at Key Positions
Nucleophilic substitution reactions on this compound can occur at several positions, primarily involving the hydroxyl group of the quinolin-2-ol moiety.
The compound exists in a tautomeric equilibrium between the quinolin-2-ol and quinolin-2(1H)-one forms. This allows for reactions at both the oxygen and nitrogen atoms of the heterocyclic ring. Alkylation of quinolin-2(1H)-ones can result in a mixture of N-alkylated and O-alkylated products, with the ratio depending on factors such as the solvent, base, and the nature of the substituents. nih.govresearchgate.net For instance, alkylation of various substituted quinolin-2(1H)-ones with agents like 2-bromoacetophenone (B140003) in the presence of K₂CO₃ in DMF has been shown to yield mixtures of N1- and O2-alkylated products. researchgate.net The Mitsunobu reaction also presents a method for alkylation, where the ratio of N- versus O-alkylation can be influenced by the reaction conditions. nih.gov
Direct nucleophilic displacement of the hydroxyl group at C2 is challenging as hydroxide (B78521) is a poor leaving group. researchgate.net To facilitate substitution at this position, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. For example, treatment with phosphoryl chloride (POCl₃) could convert the quinolin-2-ol to a 2-chloroquinoline (B121035) derivative. This 2-chloro intermediate would then be highly susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles.
Table 2: Nucleophilic Substitution Reactions at the Quinolin-2-ol Moiety
| Reagent | Reaction Type | Potential Product(s) | Notes |
|---|---|---|---|
| Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | O-Alkylation / N-Alkylation | 4-((Benzylamino)methyl)-2-methoxyquinoline / 4-((Benzylamino)methyl)-1-methylquinolin-2(1H)-one | Product ratio is condition-dependent. researchgate.net |
| Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | O-Acylation | 4-((Benzylamino)methyl)quinolin-2-yl acetate | Acylation typically occurs on the more nucleophilic oxygen. |
Modifications of the Benzylamine (B48309) Side Chain
The benzylamine side chain offers two primary sites for modification: the secondary amine and the benzyl (B1604629) group's aromatic ring.
Alkylation and Acylation Reactions
The secondary amine in the benzylamine moiety is nucleophilic and readily undergoes alkylation and acylation reactions.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base will lead to the corresponding tertiary amine. Care must be taken to control the reaction conditions to avoid overalkylation or quaternization of the nitrogen atom. rsc.org The use of reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.
N-Acylation: Treatment with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, will yield the corresponding N-acyl derivative (an amide). mdpi.comrsc.org This reaction is generally high-yielding and chemoselective for the amine over the less nucleophilic quinolinol hydroxyl group under neutral or basic conditions.
Introduction of Additional Functional Groups
Further functionalization can be achieved on both the benzylic carbon and the phenyl ring of the benzylamine side chain.
On the Phenyl Ring: The phenyl ring of the benzylamine group can undergo electrophilic aromatic substitution. The aminoalkyl group (-CH₂NHR) is an activating, ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the ortho and para positions of this ring. More advanced methods involving directed C-H functionalization can also be employed to achieve regioselective substitution, for example at the meta-position using palladium catalysis with a transient directing group. mdpi.comnih.gov
At the Benzylic Position: The benzylic C-H bonds (on the -CH₂- group) are activated towards certain reactions, such as free radical halogenation or oxidation. acs.org Furthermore, modern synthetic methods allow for the direct α-C-H functionalization of benzylamines, enabling the introduction of various alkyl or aryl groups at this position. researchgate.netnih.gov
Heterocycle Annulation and Fusion Strategies
The structure of this compound serves as a versatile scaffold for the construction of more complex, polycyclic heterocyclic systems. Annulation reactions can be designed to build additional rings onto the quinoline core.
One common strategy involves the functionalization of the quinoline nucleus, followed by a cyclization step. For example, if an electrophilic substitution introduces a reactive group at the C3 position (e.g., a nitro group that is subsequently reduced to an amine), this new functionality can be used to build a new ring. A 3-amino-4-((benzylamino)methyl)quinolin-2-ol could, in principle, react with a 1,3-dicarbonyl compound to form a fused pyrimidone ring.
Alternatively, the existing functional groups can participate directly in annulation reactions. The methyl group at the C4 position and the nitrogen of the quinolinone tautomer can be involved in cyclization reactions. For instance, 4-hydroxy-quinolin-2(1H)-one has been used as a starting material in cascade reactions to synthesize fused systems like indolo[2,3-b]quinolines. organic-chemistry.org This involves converting the 4-hydroxy group into a better leaving group or a nucleophilic partner, which then participates in a ring-forming reaction with a suitable precursor.
Strategies such as the Friedländer annulation, where a 2-aminoaryl ketone or aldehyde reacts with a compound containing an α-methylene ketone, could be adapted. mdpi.com While the target molecule does not have the requisite ortho-aminoaryl ketone moiety, derivatives could be synthesized to enable such cyclizations. Modern methods involving transition metal-catalyzed C-H activation and annulation provide powerful tools for constructing fused quinoline systems from simpler precursors. mdpi.commdpi.com
Reaction Mechanisms and Pathways Analysis
The diverse reactivity of this compound is underpinned by several fundamental organic reaction mechanisms.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic intermediate known as a Wheland complex or sigma complex. The electrophile (E⁺) attacks the π-system of the quinoline ring, leading to a resonance-stabilized carbocation. The stability of this intermediate determines the regioselectivity. For attack at the C3 position, the positive charge can be delocalized without placing it on the electronegative nitrogen atom, and it benefits from stabilization by the adjacent electron-donating hydroxyl group. A subsequent deprotonation step restores the aromaticity of the ring.
Nucleophilic Substitution at C2 (via Activation): When the C2-hydroxyl group is converted to a 2-chloro group, subsequent reaction with a nucleophile follows the SNAr (Nucleophilic Aromatic Substitution) mechanism. This is a two-step process involving the addition of the nucleophile to the C2 carbon to form a negatively charged Meisenheimer-like intermediate. The negative charge is stabilized by resonance, particularly by the electron-withdrawing quinoline nitrogen. In the second step, the leaving group (chloride) is eliminated, restoring the aromatic system.
N-Alkylation/N-Acylation of the Side Chain: These reactions are standard nucleophilic substitution (SN2) or nucleophilic acyl substitution pathways. In N-alkylation with an alkyl halide, the lone pair of the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted step to displace the halide ion. For N-acylation, the mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride or anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the stable amide product.
Heterocycle Annulation (e.g., Camps Cyclization): Many annulation reactions involve intramolecular cyclizations. For example, the Camps cyclization, used to form quinolin-4-ones, proceeds via an intramolecular aldol-type condensation of an N-(2-acylaryl)amide. A base deprotonates the carbon alpha to one carbonyl group, and the resulting enolate attacks the other carbonyl group intramolecularly. Subsequent dehydration leads to the formation of the new fused ring. Although not directly applicable to the starting molecule, this illustrates the type of mechanistic pathway that could be employed in a derivative to achieve annulation.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise arrangement of atoms and their connectivity can be established. For analysis, the compound is typically dissolved in a deuterated solvent, such as DMSO-d6.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum of 4-((Benzylamino)methyl)quinolin-2-ol is expected to show distinct signals for the quinolinol ring, the benzyl (B1604629) group, the linking methylene (B1212753) bridge, and the exchangeable protons of the hydroxyl and amine groups.
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the chemical shift of each unique carbon atom. The quinolin-2-ol moiety is known to exist in a tautomeric equilibrium with the 4-((benzylamino)methyl)quinolin-2(1H)-one form. In solution, one tautomer typically predominates, which is reflected in the NMR data. The presence of a carbonyl-like carbon (C2) at approximately 162 ppm suggests that the quinolin-2(1H)-one tautomer is the major form in DMSO solution. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d6
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|---|
| OH | 11.65 | br s | - | Quinolinol OH/NH tautomer |
| NH | ~3.5 (variable) | br s | - | Amine NH |
| H-3 | 6.58 | s | 117.8 | Quinolinol Ring |
| H-5 | 7.68 | d | 124.2 | Quinolinol Ring |
| H-6 | 7.20 | t | 122.1 | Quinolinol Ring |
| H-7 | 7.52 | t | 130.7 | Quinolinol Ring |
| H-8 | 7.35 | d | 116.0 | Quinolinol Ring |
| CH₂ | 4.78 | s | 45.5 | Methylene Bridge |
| H-2', H-6' | 7.39 | d | 128.8 | Benzyl Ring |
| H-3', H-5' | 7.32 | t | 128.4 | Benzyl Ring |
| H-4' | 7.25 | t | 127.1 | Benzyl Ring |
| C-2 | - | - | 162.4 | Quinolinol Ring (C=O) |
| C-4 | - | - | 151.5 | Quinolinol Ring |
| C-4a | - | - | 119.7 | Quinolinol Ring |
| C-8a | - | - | 139.2 | Quinolinol Ring |
| C-1' | - | - | 139.8 | Benzyl Ring |
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between H-5, H-6, H-7, and H-8 on the carbocyclic part of the quinolinol ring, confirming their adjacent positions. Similarly, correlations between H-2'/H-6', H-3'/H-5', and H-4' would establish the connectivity of the benzyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal at 4.78 ppm would show a cross-peak to the carbon signal at 45.5 ppm, confirming the assignment of the methylene bridge.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting different spin systems. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:
A cross-peak from the methylene protons (δ 4.78) to the C-4 carbon (δ 151.5) of the quinolinol ring.
A correlation from the methylene protons to the C-1' carbon (δ 139.8) of the benzyl ring.
Correlations from H-3 (δ 6.58) to C-4a and C-2, and from H-5 (δ 7.68) to C-4 and C-8a, confirming the quinolinol ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, not necessarily through bonds. A key NOESY correlation would be expected between the methylene protons (CH₂) and the H-3 proton of the quinolinol ring, as well as with the H-2'/H-6' protons of the benzyl ring, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₁₇H₁₆N₂O), the exact mass is 264.1263 g/mol . High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would confirm this molecular formula by detecting the protonated molecular ion [M+H]⁺ at m/z 265.1335.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural clues. Key fragmentation pathways would likely involve the weakest bonds. A primary fragmentation would be the benzylic cleavage, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Formula | Proposed Fragment Identity |
|---|---|---|
| 265 | [C₁₇H₁₇N₂O]⁺ | [M+H]⁺ (Molecular Ion) |
| 173 | [C₁₀H₉N₂O]⁺ | Loss of benzyl radical [M - C₇H₇]⁺ |
| 158 | [C₁₀H₈NO]⁺ | Loss of benzylamine (B48309) [M - C₇H₉N]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. libretexts.org The spectrum for this compound would be complex but would feature key bands confirming its structure. The quinolin-2-ol/quinolin-2(1H)-one tautomerism is also observable by IR; a strong absorption around 1650 cm⁻¹ is indicative of the C=O stretch of the quinolinone form, which often predominates in the solid state. researchgate.netnist.gov
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3400-3200 (broad) | Medium-Strong | O-H and N-H Stretch | Hydroxyl and Secondary Amine (H-bonded) |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~1655 | Strong | C=O Stretch | Amide (Quinolinone tautomer) |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |
| 900-675 | Strong | C-H Bend (out-of-plane) | Aromatic Rings |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would unambiguously confirm its molecular connectivity and constitution.
Furthermore, this technique would provide detailed metric parameters, including bond lengths, bond angles, and torsion angles. Crucially, it would resolve the tautomeric state of the molecule in the crystal lattice, showing whether the quinolin-2-ol or quinolin-2(1H)-one form is present. researchgate.net The analysis would also detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the hydroxyl (or amide N-H) and the secondary amine groups, as well as potential π-π stacking interactions between the aromatic rings. nih.gov This information is vital for understanding the solid-state properties of the compound.
Mechanistic Biological Activity Studies of 4 Benzylamino Methyl Quinolin 2 Ol and Its Derivatives in Vitro and in Silico Focus
In Vitro Antiproliferative and Apoptosis Induction Studies in Cancer Cell Lines
The quinoline (B57606) scaffold is a significant pharmacophore in the development of anticancer agents, with its derivatives demonstrating a wide range of cytotoxic activities across various human cancer cell lines. researchgate.netnih.gov These compounds exert their antiproliferative effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, disruption of critical cellular structures, and modulation of key signaling pathways. researchgate.netnih.gov
Quinoline derivatives have been shown to inhibit cancer cell proliferation by interfering with the cell cycle and inducing programmed cell death (apoptosis). nih.govnih.gov The specific phase of cell cycle arrest can vary depending on the derivative. For instance, some quinoline compounds halt the cell cycle at the G2 or S-phase. nih.gov Other related heterocyclic compounds, such as 4'-O-alkylamino-tethered-benzylideneindolin-2-ones and quinazoline (B50416) derivatives, have been found to arrest cancer cells in the G0/G1 phase. nih.govumn.edu Certain 2-thioxoimidazolidin-4-one derivatives induce cell cycle arrest at the G2/M phase. nih.gov
The induction of apoptosis is a primary mechanism for the anticancer activity of these compounds. nih.govumn.edu Studies show that quinoline derivatives can trigger the intrinsic mitochondrial death pathway. nih.gov This process is often mediated by the modulation of the Bcl-2 family of proteins, which regulate apoptosis. umn.edu Active compounds have been observed to upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. umn.edunih.gov This shift in balance leads to the activation of caspases, a family of proteases that execute the apoptotic process. nih.govnih.gov For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as activators of caspase-3 and caspase-8. nih.gov Furthermore, some derivatives can induce apoptosis even in cancer cells that have acquired therapy resistance through the overexpression of Bcl-2. nih.gov The tumor suppressor protein p53 is also implicated, as some quinoline hybrids can activate the TP53 gene, which in turn affects the expression of genes involved in cell cycle arrest and apoptosis. nih.gov
Table 1: Antiproliferative Activity of Selected Quinoline Derivatives and Related Compounds
| Compound | Cancer Cell Line | Activity | Value |
|---|---|---|---|
| Compound 5o (benzylideneindolin-2-one) | MDA-MB-231 (Breast) | IC50 | 1.26 µM |
| Compound 4d (quinazoline sulfonamide) | MCF-7 (Breast) | IC50 | 2.5 µM |
| Compound 4f (quinazoline sulfonamide) | MCF-7 (Breast) | IC50 | 5 µM |
| Compound 3h (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one) | Panel of 4 cell lines | GI50 | 22-31 nM |
| IND-2 (pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) | PC-3 (Prostate) | IC50 | 3 µM |
| IND-2 (pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) | DU-145 (Prostate) | IC50 | 3.5 µM |
| Compound 2E (pyrazolo[4,3-f]quinoline) | 6 cancer cell lines | GI50 | < 8 µM |
A key strategy through which certain quinoline derivatives exhibit anticancer effects is the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. researchgate.net These compounds act as tubulin polymerization inhibitors. researchgate.netnih.gov By binding to tubulin, the protein subunit of microtubules, they prevent its assembly into functional microtubules. researchgate.net This disruption of microtubule dynamics leads to a halt in the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis. researchgate.netnih.gov For example, one study identified a quinoline derivative that effectively inhibited tubulin polymerization in vitro and disrupted the microtubule network in HepG-2 liver cancer cells. researchgate.net Similarly, a 4-anilinoquinazoline (B1210976) derivative was also found to inhibit tubulin polymerization, highlighting a mechanism of action distinct from kinase inhibition often associated with this scaffold. researchgate.net
Many quinoline derivatives function as potent inhibitors of various protein kinases, which are critical enzymes in signaling pathways that control cell growth, proliferation, and survival. researchgate.netbiointerfaceresearch.com Overactivity of these kinases is a common feature of cancer cells. researchgate.net
VEGFR-2 and EGFR Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Quinoline-based compounds like Lenvatinib and Cabozantinib are multi-targeted kinase inhibitors that block VEGFR-2, among other targets, thereby hindering tumor angiogenesis. researchgate.net The Epidermal Growth Factor Receptor (EGFR) is another crucial target, and its over-activity is implicated in many cancers. researchgate.netnih.gov Several quinoline derivatives have been developed as potent EGFR inhibitors, with some showing greater inhibitory power than the reference drug erlotinib. researchgate.net For example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been investigated as multi-target inhibitors of EGFR and BRAFV600E. nih.gov
Other Kinase Targets: The inhibitory activity of quinoline derivatives extends to other important kinases. The PI3K/AKT pathway, which is abnormally activated in many cancers and promotes cell survival, is a known target. nih.govbiointerfaceresearch.com Some fluoroquinolone derivatives have been identified as potent and selective inhibitors of PI3K. Additionally, Pim-1 kinase, which is upregulated in several human malignancies and promotes cell development, has been successfully targeted by quinoline derivatives. mdpi.com
Beyond kinase and tubulin inhibition, the antiproliferative activity of quinoline derivatives is attributed to their interaction with other vital cellular targets.
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription. mdpi.com Certain quinoline analogues, such as those found in antibiotics like doxorubicin, function as topoisomerase II inhibitors by intercalating with DNA and interfering with the enzyme's function. mdpi.com This leads to DNA damage and cell death. mdpi.com A number of novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to effectively inhibit topoisomerase I and/or IIα. mdpi.com For instance, compound 2E from this series demonstrated an inhibition pattern of topoisomerase IIα activity equivalent to that of the anticancer drug etoposide. mdpi.com
Proteasome Inhibition: The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins, and its inhibition can trigger apoptosis in cancer cells. nih.gov Substituted quinolines have been identified as noncovalent, mixed-type inhibitors of the proteasome. nih.gov They are thought to bind to an allosteric site, rather than the active site, to modulate and inhibit the proteasome's activity. nih.gov
DNA Repair Inhibition: Targeting DNA repair pathways is a strategy to sensitize cancer cells to DNA-damaging therapies. RAD51, a key component of the homologous recombination DNA repair pathway, is often overexpressed in drug-resistant cancers. nih.gov Quinazolinone derivatives, which are structurally related to quinolines, have been developed as small molecule inhibitors of RAD51, thereby impairing the cancer cells' ability to repair DNA damage. nih.gov Additionally, some bis-quinoline derivatives have been shown to act as inhibitors and degraders of DNA methyltransferases (DNMTs), enzymes involved in the epigenetic regulation of gene expression, including tumor suppressor genes. mdpi.com
In Vitro Antimicrobial Activity and Mechanistic Insights
Quinoline derivatives, particularly the quinolones, are a well-established class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com Newer research continues to explore novel quinoline-2-one and other related derivatives for their potency against multidrug-resistant bacterial strains. nih.govnih.gov
The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.comwikipedia.org
DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. mdpi.commdpi.com Topoisomerase IV is primarily involved in decatenating (unlinking) replicated circular chromosomes, allowing them to segregate into daughter cells. umn.edunih.gov Quinolones inhibit these enzymes by stabilizing the complex formed between the enzyme and the DNA, which contains a transient double-strand break. mdpi.com This creates a "poisonous adduct" that stalls replication forks, induces DNA damage, and ultimately leads to bacterial cell death. researchgate.netnih.govmdpi.com The choice of target can vary; for example, in Staphylococcus aureus, norfloxacin (B1679917) preferentially attacks topoisomerase IV, while nalidixic acid targets DNA gyrase. researchgate.net Ciprofloxacin appears to target both. researchgate.net The inhibitory potency can be significant, with some novel quinoline derivatives showing IC50 values in the low micromolar range against E. coli DNA gyrase. nih.gov
LptA-LptC Interaction Disruption: A novel target for combating Gram-negative bacteria is the lipopolysaccharide (LPS) transport (Lpt) system, which is essential for constructing the bacterial outer membrane. nih.gov The Lpt system forms a protein bridge across the periplasm, and the interaction between the proteins LptA and LptC is a critical step in this transport pathway. nih.govfrontiersin.org Disruption of this interaction prevents the proper assembly of the outer membrane, leading to bacterial death. frontiersin.org Some quinoline derivatives have been identified as agents that can disrupt the LptA-LptC interaction, validating this pathway as a viable target for new antibacterial compounds. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound | Bacterial Strain | Activity | Value (µg/mL) |
|---|---|---|---|
| Compound 14 | Streptococcus pneumoniae | MIC | 0.66 |
| Compound 14 | Bacillus subtilis | MIC | 1.02 |
| Compound 14 | Escherichia coli | MIC | 3.98 |
| Compound 6c (Quinoline-2-one) | MRSA | MIC | 0.75 |
| Compound 6c (Quinoline-2-one) | VRE | MIC | 0.75 |
| Compound 6c (Quinoline-2-one) | MRSE | MIC | 2.50 |
| Compound 6 (6-amino-4-methyl-1H-quinoline-2-one derivative) | Bacillus cereus | MIC | 3.12 |
| Compound 11 | Staphylococcus aureus | MIC | 6.25 |
Antifungal Mechanisms
The antifungal activity of quinolin-2-ol derivatives is often linked to the disruption of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. drugbank.compatsnap.com Ergosterol serves a similar function in fungi as cholesterol does in mammalian cells, providing structural support and regulating membrane fluidity. patsnap.com Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death. patsnap.comnih.gov
A primary target within this pathway is the enzyme lanosterol (B1674476) 14α-demethylase (LMD), also known as CYP51. nih.govwikipedia.org This cytochrome P450 enzyme is responsible for a key demethylation step in the conversion of lanosterol to ergosterol. nih.govwikipedia.org Azole antifungal drugs, a major class of ergosterol biosynthesis inhibitors, function by having a nitrogen atom in their azole ring bind to the heme iron atom in the active site of LMD, thereby inhibiting its activity. nih.govnih.gov In silico studies on various heterocyclic compounds, including those with quinoline scaffolds, have explored their potential to bind to and inhibit LMD. researchgate.net Molecular docking simulations are used to predict the binding affinity and interactions of these compounds with the active site of the enzyme, providing insights into their potential as antifungal agents. researchgate.net
The table below summarizes the key enzymes in the ergosterol biosynthesis pathway that are targeted by antifungal agents.
Table 1: Key Enzyme Targets in Ergosterol Biosynthesis Pathway
| Enzyme | Function | Class of Inhibitors |
|---|---|---|
| Lanosterol 14α-demethylase (CYP51) | Catalyzes the C14-demethylation of lanosterol | Azoles |
| Squalene (B77637) epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene | Allylamines |
Anti-Mycobacterial Mechanisms
The quinoline core is a key feature of some potent anti-mycobacterial agents. A significant mechanism of action for certain diarylquinoline drugs against Mycobacterium tuberculosis is the inhibition of ATP synthase. nih.govnih.gov This enzyme is crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov
Bedaquiline, a diarylquinoline, targets the membrane-embedded rotor (c-ring) of the mycobacterial ATP synthase. researchgate.net By binding to this component, the drug obstructs the ion shuttle, which is essential for the enzyme's function, thereby stalling ATP synthesis and leading to bacterial death. researchgate.net The specificity of these inhibitors for the mycobacterial ATP synthase over the mammalian counterpart enhances their therapeutic potential. researchgate.net Research into second-generation diarylquinolines and other compounds like squaramides continues to explore this target, aiming for improved potency and reduced off-target effects. nih.govnih.gov Structural studies, including cryo-electron microscopy, have been instrumental in elucidating the precise binding interactions and the conformational changes induced in the ATP synthase upon inhibitor binding. nih.govnih.gov
Enzyme Inhibition and Receptor Binding Studies (In Vitro/In Silico)
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Various quinolinone derivatives have been synthesized and evaluated for their AChE inhibitory activity. mdpi.com Some studies have reported that certain functionalized quinolinones can be potent and selective inhibitors of acetylcholinesterase, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. mdpi.commdpi.com Docking studies are often employed to understand the binding interactions of these compounds within the active site of AChE. nih.gov
Aromatase: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. nih.govnih.gov Non-steroidal aromatase inhibitors often contain a heterocyclic nitrogen atom that coordinates with the heme iron atom of the enzyme. nih.gov Quinoline-based structures have been investigated as potential aromatase inhibitors. researchgate.net In silico docking studies can help predict the binding modes of these compounds within the aromatase active site, identifying key interactions with amino acid residues like Met374. nih.gov Some 4-(imidazolylmethyl)-2-aryl-quinoline derivatives have shown potent in vitro aromatase inhibitory activity. researchgate.net
In Vitro Antioxidant Activity and Mechanisms
Quinazolinone and quinolin-2(1H)-one derivatives have been investigated for their antioxidant properties. nih.govmdpi.com The in vitro antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov The ability of a compound to act as an antioxidant is often related to its ability to donate a hydrogen atom or an electron to a free radical. nih.govresearchgate.net
The presence of hydroxyl or amine groups on the aromatic rings can contribute significantly to the antioxidant capacity. nih.gov For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have demonstrated promising DPPH radical scavenging activity. mdpi.com Quantum chemical studies based on Density Functional Theory (DFT) can be used to understand the structure-antioxidant activity relationship by calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net
The table below shows the DPPH radical scavenging activity for selected quinolin-2(1H)-one derivatives as reported in a study.
Table 2: DPPH Radical Scavenging Activity of Selected Quinolin-2(1H)-one Derivatives
| Compound | Concentration (µM) | % DPPH Scavenging |
|---|---|---|
| 3g | 10 | 70.6 |
| 3h | 10 | 73.5 |
| Trolox (Standard) | 10 | 77.6 |
Source: Data adapted from a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. mdpi.com
In Vitro Anti-inflammatory Potential and Associated Pathways
The anti-inflammatory potential of quinoline derivatives has been explored through various in vitro studies. nih.gov A common approach involves using cell-based assays to measure the inhibition of pro-inflammatory mediators. For example, lipopolysaccharide (LPS)-stimulated murine macrophages (like RAW 264.7 or BV2 microglia) are often used as a model system. mdpi.complos.org
Upon stimulation with LPS, these cells produce inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.complos.org The inhibitory effect of test compounds on the production of these mediators is then quantified. mdpi.complos.org For instance, some 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils. nih.gov
The underlying mechanisms often involve the modulation of key signaling pathways. A critical pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net Inhibition of NF-κB translocation to the nucleus can suppress the expression of inflammatory genes. mdpi.complos.org Other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, also play a role in regulating the inflammatory response. mdpi.com
Structure Activity Relationship Sar Elucidation for 4 Benzylamino Methyl Quinolin 2 Ol Derivatives
Influence of Quinoline (B57606) Ring Substitution on Biological Activity
The quinoline scaffold serves as a critical pharmacophore, and substitutions on this ring system significantly influence the biological activity of its derivatives. The nature, position, and size of these substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. rsc.orgresearchgate.net
Research on various quinoline derivatives has consistently shown that the presence of specific substituents at certain positions can enhance potency. For instance, in the context of antimicrobial quinolones, a fluorine atom at position C6 has been shown to confer broad and potent activity. nih.gov Similarly, substitutions at the C7 and C8 positions are known to modulate the antibacterial spectrum, potency, and pharmacokinetic properties. researchgate.netnih.gov Polar groups introduced at positions C6 or C8 can increase water solubility and bioavailability without compromising inhibitory activity. mdpi.com
In the realm of anticancer activity, the substitution pattern is equally critical. Studies on quinoline-chalcone hybrids have indicated that the presence of a hydrogen or a halogen at positions 3 or 4 of an associated aromatic ring can improve antiproliferative activity. rsc.org For other quinoline derivatives, lipophilic substituents on the C7 and C8 positions have been found to be important for inhibitory activity against certain enzymes. brieflands.com The introduction of bulky or hydrophobic substituents can also strengthen the inhibitory effect. mdpi.com For example, 6-methoxy and 4-methyl substitutions have been featured in quinoline structures with potent anticancer activities. nih.gov
The electronic nature of the substituents is a key determinant of activity. Both electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -Br, -NO2) have been shown to impact the biological profile, with the optimal choice being highly dependent on the specific biological target and the position of substitution. brieflands.comnih.govmdpi.com
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|
| C6 | Fluorine (-F) | Confers broad and potent antimicrobial activity. nih.gov | Fluoroquinolones |
| C7 | Halogen (-Cl, -F) | Improves potency and modulates pharmacokinetic properties. researchgate.netchim.it | 4-Quinolones |
| C7 | Piperazinyl and Pyrrolidinyl groups | Improves activity against Gram-negative and Gram-positive bacteria, respectively. nih.gov | Fluoroquinolones |
| C8 | Methoxy (-OCH3) | Surpasses other substitutions in improving antibacterial activity and spectrum. nih.gov | 8-Methoxyquinolones |
| C6, C7 | Alkyl side chains, Fluoro substitution | Alkyl groups at C6 and fluoro at C7 resulted in the best affinity for certain targets. chim.it | 4-hydroxy-2-quinolone derivatives |
Impact of Benzylamino Moiety Modifications on Potency and Selectivity
The benzylamino moiety is a crucial component that can be extensively modified to fine-tune the potency and selectivity of the derivatives. Alterations can be made to the benzyl (B1604629) ring, the amino linker, or the methylene (B1212753) bridge.
Substitutions on the benzyl ring play a significant role. Studies on analogous systems, such as pyrimido[4,5-c]quinolines, have shown that the introduction of small electron-donating or electron-withdrawing substituents on the aromatic ring does not dramatically affect activity, suggesting that a strong π-stacking interaction may not always be the primary driver of binding. mdpi.comnih.gov However, in other series, such as fluoroquinolone derivatives, substitutions on the benzyl group have a marked impact. For instance, introducing a fluorine atom can lead to favorable changes in activity, while a nitro group in the para position can reduce anticancer activity. mdpi.com
Modifications to the linker between the quinoline and the benzyl group also affect activity. N-methylation of the benzylamino group in some series did not alter cellular activity, but α-methyl substitution on the benzylamine (B48309) led to a reduction in potency. mdpi.comnih.gov Constraining the conformation of the benzyl substituent, for example by incorporating it into a ring system like 2,3-dihydro-1H-indene, can restore or maintain high potency. nih.gov This highlights the importance of the substituent's orientation within the receptor's binding pocket. The length and flexibility of the linker are also critical; SAR studies on various quinoline derivatives indicate that an optimal distance between the quinoline core and the terminal aromatic ring is necessary for high activity. nih.gov
| Modification Site | Type of Modification | Observed Effect on Potency/Selectivity | Reference Compound Class |
|---|---|---|---|
| Benzyl Ring | Small electron-donating or withdrawing groups | Generally well-tolerated, with minimal impact on activity in some series. mdpi.comnih.gov | Pyrimido[4,5-c]quinolines |
| Benzyl Ring | Fluorine or Bromine substitution | Favorable changes in activity against specific cancer cell lines. mdpi.com | Fluoroquinolone derivatives |
| Benzyl Ring | Para-Nitro group | Reduced anticancer activity. mdpi.com | Fluoroquinolone derivatives |
| Amino Linker | N-methylation | No significant change in cellular activity. nih.gov | Pyrimido[4,5-c]quinolines |
| Methylene Bridge | α-Methyl substitution | Reduction in potency. nih.gov | Pyrimido[4,5-c]quinolines |
| Overall Moiety | Conformational constraint (e.g., indene (B144670) ring) | Restored or equivalent potency compared to the flexible parent compound. nih.gov | Pyrimido[4,5-c]quinolines |
Role of the Quinolin-2-ol Hydroxyl Group in Activity and Binding
The 4-((benzylamino)methyl)quinolin-2-ol scaffold exists in tautomeric equilibrium with its 2-quinolone (quinolin-2(1H)-one) form. The oxygen at the C2 position, whether as a hydroxyl group (-OH) or a carbonyl group (=O), is a fundamental feature for the biological activity of this class of compounds. researchgate.netfigshare.com This functional group is a key site for interaction with biological receptors, primarily through the formation of hydrogen bonds. unina.it
In its quinolin-2-ol form, the hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). In the quinolin-2-one form, the carbonyl oxygen is a strong hydrogen bond acceptor, while the adjacent N-H group acts as a hydrogen bond donor. This dual hydrogen-bonding capacity is critical for anchoring the ligand into the active site of a target protein or enzyme. unina.it
Studies on related 4-hydroxy-2-quinolone derivatives have highlighted the importance of the hydroxyl group at the C4 position, which often forms a strong intramolecular hydrogen bond with an adjacent carbonyl group. mdpi.com While this pertains to the C4-OH, it underscores the general principle that hydroxyl groups on the quinolone ring are critical for molecular interactions. For the C2-OH/C2=O group, its ability to engage in intermolecular hydrogen bonding with amino acid residues like arginine, serine, or threonine in a receptor's binding pocket is considered essential for stabilizing the drug-receptor complex and eliciting a biological response. nih.govunina.it Therefore, removal or replacement of this oxygen function would likely lead to a significant loss of activity.
Positional Isomerism and Stereochemical Effects on Biological Profiles
The spatial arrangement of substituents on the quinoline core is a critical determinant of biological activity. Positional isomerism, which concerns the different locations of the (benzylamino)methyl group on the quinoline ring, can lead to vastly different biological profiles. While the title compound specifies substitution at the C4 position, moving this group to other positions, such as C3 or C6, would alter the molecule's shape and the orientation of its functional groups, likely leading to different interactions with a target receptor and thus different activities.
Furthermore, the introduction of chiral centers into the molecule can result in stereoisomers (enantiomers or diastereomers) that may exhibit different potencies, selectivities, and metabolic profiles. acs.org Chirality can be introduced, for example, by substitution on the methylene bridge connecting the amino group to the quinoline ring (e.g., α-methyl substitution).
Research has shown that biological systems often exhibit stereoselectivity. For instance, in a series of pyrimido[4,5-c]quinoline (B14755456) derivatives, the S-enantiomer of an analog with a constrained chiral center was found to be the active form. nih.gov This implies that only one enantiomer can achieve the optimal orientation and fit within the chiral binding pocket of the target receptor. This stereospecificity underscores the importance of controlling the stereochemistry during the design and synthesis of new therapeutic agents to ensure the desired biological effect.
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. patsnap.com Based on the SAR data for this compound and related derivatives, a general pharmacophore model can be proposed.
The key pharmacophoric features are:
Aromatic/Hydrophobic Region: The fused bicyclic system of the quinoline ring provides a large, planar, and hydrophobic surface that can engage in van der Waals, hydrophobic, or π-π stacking interactions with the receptor. nih.govnih.gov
Hydrogen Bond Acceptor/Donor: The oxygen atom at the C2 position (as either a hydroxyl or carbonyl group) is a crucial hydrogen bond acceptor. The associated proton (on the hydroxyl or the ring nitrogen) can act as a hydrogen bond donor. This feature is vital for anchoring the molecule in the active site. nih.govunina.it
Basic Nitrogen/Hydrogen Bond Donor: The secondary amine in the (benzylamino)methyl linker is typically protonated at physiological pH, acting as a hydrogen bond donor and potentially forming ionic interactions. nih.gov
Second Aromatic/Hydrophobic Region: The terminal benzyl ring provides another hydrophobic region capable of forming additional van der Waals or π-stacking interactions, contributing to binding affinity. mdpi.com
Defined Spatial Arrangement: The relative distance and orientation between the quinoline ring, the C2-oxygen, the basic nitrogen, and the benzyl ring are critical. SAR studies indicate that a specific distance between the hydrophobic quinoline core and the basic nitrogen atom is required for high activity. nih.gov
This pharmacophore model serves as a valuable template for the design of new derivatives and for virtual screening of compound libraries to identify novel molecules with similar biological activities. patsnap.comnih.gov
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Derivatives with Enhanced Mechanistic Activity
The core structure of 4-((benzylamino)methyl)quinolin-2-ol offers multiple points for chemical modification to enhance its mechanistic activity. The synthesis of novel derivatives can be approached through several strategies, focusing on structure-activity relationship (SAR) studies to guide the design process. mdpi.com
Key areas for modification include:
Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups onto the benzyl moiety can modulate the compound's electronic properties and steric profile, potentially improving its binding affinity to biological targets.
Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic or heterocyclic rings could lead to the discovery of derivatives with novel biological activities. nih.gov
A proposed synthetic route for creating a library of derivatives could involve the reaction of 4-(bromomethyl)quinolin-2-ol with a diverse range of primary and secondary amines. This approach would allow for the rapid generation of a variety of analogues for biological screening.
Table 1: Proposed Novel Derivatives and their Rationale
| Derivative | Modification | Rationale for Enhanced Activity |
|---|---|---|
| 4-(((4-Fluorobenzyl)amino)methyl)quinolin-2-ol | Addition of a fluorine atom to the benzyl ring | Improved metabolic stability and binding interactions |
| 4-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-2-ol | Replacement of the benzyl group with a pyridinylmethyl group | Introduction of a nitrogen atom for potential new hydrogen bonding interactions |
| 6-Chloro-4-((benzylamino)methyl)quinolin-2-ol | Addition of a chlorine atom to the quinoline (B57606) core | Enhanced lipophilicity, potentially improving cell membrane permeability |
Exploration of Alternative Bioactivities (based on scaffold potential)
The quinolin-2-one scaffold is known for a wide range of pharmacological effects, suggesting that this compound and its derivatives could possess multiple bioactivities. benthamscience.comnih.gov A comprehensive screening of these compounds against various biological targets is a logical next step.
Potential alternative bioactivities to explore include:
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various kinases and other signaling pathways involved in cancer progression. nih.govnih.govnih.gov Screening against a panel of cancer cell lines could reveal potential antiproliferative effects.
Antimicrobial Activity: The quinoline core is a key feature of several antibacterial and antifungal agents. nih.gov Derivatives of this compound could be tested against a range of pathogenic bacteria and fungi.
Anti-inflammatory Activity: Some quinoline-based compounds have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenases or lipoxygenases. mdpi.com
Antiviral Activity: The structural motifs present in quinoline derivatives have been associated with antiviral properties, including activity against HIV. ekb.eg
Neuroprotective Activity: Recent studies have explored quinoline derivatives as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.netacs.org
Advanced Mechanistic Investigations at the Molecular Level
To fully understand the therapeutic potential of this compound and its derivatives, detailed mechanistic studies at the molecular level are crucial. These investigations would aim to identify the specific biological targets and pathways through which these compounds exert their effects.
Key experimental approaches would include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that bind to the compounds.
Enzyme Inhibition Assays: If a target is identified as an enzyme, detailed kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
X-ray Crystallography: Co-crystallization of the compounds with their target proteins can provide a high-resolution view of the binding interactions, guiding further optimization of the chemical structure.
Cell-based Assays: Investigating the effects of the compounds on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. nih.gov
Development of Targeted Delivery Systems for In Vitro Models
While the inherent properties of this compound and its derivatives may be promising, their efficacy in in vitro models can be enhanced through the development of targeted delivery systems. These systems can improve the solubility, stability, and cellular uptake of the compounds.
Potential delivery strategies include:
Liposomal Formulations: Encapsulating the compounds within liposomes can improve their solubility and facilitate their transport across cell membranes.
Nanoparticle Conjugation: Attaching the compounds to nanoparticles can enable targeted delivery to specific cell types or tissues by functionalizing the nanoparticle surface with targeting ligands.
Prodrug Approaches: Modifying the chemical structure to create a prodrug that is inactive until it is metabolized within the target cells can improve selectivity and reduce off-target effects.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of novel derivatives of this compound. springernature.comyoutube.com These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of new molecules, thereby prioritizing the synthesis of the most promising candidates. researchgate.netspringernature.com
Applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of the compounds with their biological activity. mdpi.com
Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target.
De Novo Drug Design: Employing generative models to design entirely new molecules with desired properties based on the this compound scaffold.
ADMET Prediction: Using machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like characteristics at an early stage. mdpi.com
Table 2: Illustrative ADMET Predictions for Designed Derivatives using a Hypothetical ML Model
| Derivative | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) | Predicted hERG Inhibition (pIC50) | Predicted Oral Bioavailability (%) |
|---|---|---|---|---|
| 4-(((4-Fluorobenzyl)amino)methyl)quinolin-2-ol | -3.5 | -5.2 | < 5 | 75 |
| 4-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-2-ol | -2.8 | -5.8 | < 5 | 60 |
| 6-Chloro-4-((benzylamino)methyl)quinolin-2-ol | -4.2 | -4.9 | 5.5 | 80 |
By systematically pursuing these future research directions, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.
Q & A
Q. Advanced
- Salt formation : Convert the free base to hydrochloride or sulfate salts via acid-base reactions .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or phosphate groups) to improve membrane permeability .
- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational methods predict the binding affinity of this compound with biological targets?
Q. Advanced
- Molecular docking : Tools like GOLD or Schrödinger predict interactions with targets (e.g., tubulin or kinases) by analyzing steric/electronic complementarity .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in Desmond) .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity trends in analogous quinoline derivatives .
What functionalization strategies expand the pharmacological potential of this compound?
Q. Advanced
- Schiff base formation : React with aldehydes (e.g., salicylaldehyde) to introduce imine linkages, enhancing metal-chelation properties .
- Heterocyclic annulation : Use bromoacetophenone or ethyl bromoacetate to synthesize thiazole/thiazolidinone hybrids, improving antimicrobial activity .
- Isoindole-1,3-dione conjugation : Phthalic anhydride reactions yield isoindole derivatives with reported antitumor effects .
How do reaction conditions influence regioselectivity in benzylaminoquinoline syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
